molecular formula C14H13N5O2S B2669210 3-methyl-5-{1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]azetidin-3-yl}-1,2,4-oxadiazole CAS No. 1324011-92-8

3-methyl-5-{1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]azetidin-3-yl}-1,2,4-oxadiazole

Cat. No.: B2669210
CAS No.: 1324011-92-8
M. Wt: 315.35
InChI Key: IZSGDQUDZWWVOS-UHFFFAOYSA-N
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Description

The compound 3-methyl-5-{1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]azetidin-3-yl}-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a methyl group and an azetidine ring. The azetidine moiety is further functionalized with a thiophene-pyrazole carbonyl group. The oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, while the azetidine’s conformational rigidity may enhance target binding specificity .

Properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-8-15-13(21-18-8)9-6-19(7-9)14(20)11-5-10(16-17-11)12-3-2-4-22-12/h2-5,9H,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSGDQUDZWWVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)C3=NNC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-{1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]azetidin-3-yl}-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a β-keto ester.

    Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Formation of the Azetidinone Ring: The azetidinone ring is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Formation of the Oxadiazole Ring: The final step involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-{1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]azetidin-3-yl}-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit potent antimicrobial effects. The presence of the thiophene and pyrazole groups in the compound enhances its interaction with microbial enzymes, leading to effective inhibition of bacterial growth. In vitro studies have demonstrated that similar compounds can inhibit both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anticancer Properties

The anticancer potential of 1,2,4-oxadiazoles has been extensively documented. Studies indicate that compounds with similar structures can act as inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis in cancer cells. The compound's ability to target this enzyme may result in significant cytotoxic effects against various cancer cell lines . For instance, derivatives have shown IC50 values ranging from 0.47 to 1.4 µM against specific tumor types, indicating strong anticancer activity .

Anti-inflammatory Effects

Compounds containing the oxadiazole moiety are also noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory responses . This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Synthesis and Biological Evaluation

A study synthesized several oxadiazole derivatives and evaluated their biological activities. The results indicated that modifications to the thiophene and pyrazole components significantly influenced antimicrobial and anticancer efficacy. Notably, compounds with higher lipophilicity showed better membrane permeability and bioavailability .

CompoundActivityIC50 (µM)Reference
Compound AAntibacterial0.47
Compound BAnticancer1.4
Compound CAnti-inflammatoryN/A

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of the compound to various biological targets. These studies revealed that the compound binds effectively to active sites of target proteins involved in cancer progression and microbial resistance mechanisms .

Mechanism of Action

The mechanism of action of 3-methyl-5-{1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]azetidin-3-yl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • The azetidine-thiophene-pyrazole substituent in the target compound is unique but shares functional similarities with triazole-thiophene hybrids in , which exhibit antimicrobial activity .
  • The absence of a thiol (-SH) or carbothioamide group in the target compound may reduce cytotoxicity compared to thiadiazole derivatives in .
Structure-Activity Relationship (SAR) Insights
  • Thiophene Moiety : Enhances lipophilicity and π-π stacking, critical for membrane penetration in antimicrobial and anticancer agents .
  • Azetidine Ring : Conformational rigidity may improve binding to enzymatic pockets, as seen in piperazine-containing oxadiazoles () .
  • Oxadiazole vs. Thiadiazole: Thiadiazoles generally show higher electrophilicity, but oxadiazoles offer better metabolic stability, as demonstrated in pyrimidinone-triazole derivatives .

Biological Activity

3-Methyl-5-{1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]azetidin-3-yl}-1,2,4-oxadiazole is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

CxHyNzOwSv\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}\text{S}_{v}

Where xx, yy, zz, ww, and vv denote the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown effectiveness in inhibiting tumor growth in various cancer cell lines. A study by Dawood et al. (2013) demonstrated that certain pyrazole derivatives induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research by Mabkhot et al. (2016) highlighted that thiophene-containing compounds exhibit notable antibacterial and antifungal activities. The incorporation of the thiophen moiety in the structure of this compound may enhance its antimicrobial efficacy .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound may possess anti-inflammatory properties. Pyrazoles are known to inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammation. Studies have shown that pyrazole derivatives can significantly reduce inflammation in animal models .

Data Tables

Activity TypeReferenceObserved Effect
AnticancerDawood et al., 2013Induces apoptosis in cancer cells
AntimicrobialMabkhot et al., 2016Effective against bacterial strains
Anti-inflammatoryKarrouchi et al., 2018Inhibits COX activity

Case Study 1: Anticancer Efficacy

A recent study investigated the effect of a related pyrazole compound on breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, 3-methyl derivatives were tested against common pathogens like Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones indicating potent antibacterial activity .

Q & A

Basic: What are the recommended synthetic routes and characterization methods for this compound?

Answer:
The synthesis typically involves multi-step protocols:

  • Cyclization : Use phosphorous oxychloride (POCl₃) at 120°C to cyclize intermediates like substituted hydrazides into 1,2,4-oxadiazole cores .
  • Coupling Reactions : Thiophen-2-yl and pyrazole moieties can be introduced via Suzuki-Miyaura cross-coupling or nucleophilic acyl substitution .
  • Characterization :
    • Spectroscopy : IR (C=O stretch ~1650–1700 cm⁻¹), ¹H/¹³C NMR (e.g., azetidine protons at δ 3.5–4.5 ppm), and HRMS for molecular ion confirmation .
    • X-ray Crystallography : Refinement using SHELXL (part of the SHELX suite) to resolve bond lengths/angles and confirm stereochemistry .

Advanced: How can reaction conditions be optimized for cyclization to improve yield?

Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance cyclization efficiency .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) often improve reaction kinetics compared to non-polar alternatives .
  • Temperature Gradients : Use microwave-assisted synthesis at 150°C for reduced reaction times and higher purity .
  • Monitoring : Track intermediates via TLC or in-situ FTIR to identify side products (e.g., uncyclized hydrazides) .

Basic: How is the molecular structure validated experimentally and computationally?

Answer:

  • Experimental : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves 3D geometry, including azetidine ring puckering and oxadiazole planarity .
  • Computational : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts bond lengths (e.g., C-N in oxadiazole: ~1.30–1.35 Å) and vibrational frequencies, which are cross-validated with experimental IR/NMR .

Advanced: What computational strategies predict electronic properties for SAR studies?

Answer:

  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (e.g., ~4–5 eV) to assess reactivity and ligand-protein binding potential .
  • Molecular Electrostatic Potential (MEP) : Maps identify nucleophilic/electrophilic regions (e.g., oxadiazole N-atoms as H-bond acceptors) .
  • Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., factor Xa binding pockets) by aligning the thiophene moiety in hydrophobic regions .

Basic: How are bioactivity studies designed for this compound?

Answer:

  • Target Selection : Prioritize enzymes (e.g., kinases, proteases) based on structural analogs (e.g., factor Xa inhibitors with pyrazole-oxadiazole cores) .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values via fluorogenic substrates (e.g., Boc-Glu-Ala-Arg-AMC for proteases) .
    • Antibacterial Activity : Use microdilution assays against Gram-positive/negative strains (MIC range: 2–64 µg/mL) .

Advanced: How to resolve contradictions between computational and experimental structural data?

Answer:

  • Error Analysis : Compare DFT-optimized geometries with SXRD data; discrepancies in dihedral angles (>5°) may indicate solvent effects or crystal packing forces .
  • Dynamic Simulations : Perform molecular dynamics (MD) in explicit solvent (e.g., water) to assess conformational flexibility missed in static DFT models .
  • Crystallographic Refinement : Re-exclude SHELXL restraints (e.g., DELU and SIMU) to avoid over-constraining flexible groups like the azetidine ring .

Advanced: What role do hydrogen-bonding patterns play in crystal packing?

Answer:

  • Graph Set Analysis : Classify motifs (e.g., R₂²(8) for N–H···O interactions between oxadiazole and amide groups) using Etter’s rules .
  • Packing Efficiency : Strong H-bonds (e.g., O···H–N, 2.8–3.0 Å) stabilize layered structures, while weak C–H···π interactions (thiophene rings) contribute to denser packing .

Basic: How is compound purity assessed during synthesis?

Answer:

  • Chromatography : HPLC with C18 columns (ACN/water gradient) identifies impurities; target retention time ~8–10 min .
  • Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (e.g., C: 54.2%, H: 4.1%, N: 18.9%) within ±0.3% deviation .
  • Melting Point : Sharp range (e.g., 180–182°C) indicates high crystallinity and purity .

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